2-hydrazinyl-5-iodoPyridine
Overview
Description
2-hydrazinyl-5-iodoPyridine is a useful research compound. Its molecular formula is C5H6IN3 and its molecular weight is 235.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
2-Hydrazinyl-5-iodoPyridine and related compounds have significant applications in the field of organic synthesis and chemical reactions. These compounds are used in various coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Facilitating Coupling Reactions : this compound derivatives are instrumental in various coupling reactions. For instance, 5-bromo-2-pyridylzinc iodide, a related compound, is used in cross-coupling reactions to produce diverse organic compounds (Rieke & Seung‐Hoi Kim, 2011).
Synthesis of Fluorescent Probes : Derivatives of this compound, such as 5-substituted 3-hydrazinyl derivatives, are used in synthesizing fluorescent probes for bioorthogonal labeling. These probes can absorb visible light over a broad range of wavelengths and are crucial in biochemical research (Özlem Dilek & S. Bane, 2008).
Organometallic Compound Synthesis : Compounds like 2,3,5,6-tetrafluoro-4-iodopyridine, which are closely related to this compound, are used in the synthesis of various organometallic compounds. These compounds have applications in different chemical reactions and syntheses (R. Banks et al., 1967).
- arbonylation Reactions**: The use of this compound derivatives in aminocarbonylation reactions to synthesize N-substituted nicotinamides and related compounds is another significant application. These synthesized compounds have potential biological importance (A. Takács et al., 2007).
Crystal Structure Analysis : The study of the crystal structures of 2-amino-5-iodopyridine salts has provided insights into hydrogen bonding and π-stacking, which are crucial in understanding molecular interactions and stability (M. Polson, M. Turnbull & J. Wikaira, 2013).
Vibrational Spectra and Assignments : Investigations into the vibrational spectra of 2-amino-5-iodopyridine by Fourier transform Raman and infrared spectroscopy offer detailed interpretations of molecular vibrations, essential for understanding molecular properties (N. Sundaraganesan et al., 2007).
Mechanism of Action
Target of Action
This compound is a building block in organic chemistry, often used in the synthesis of more complex molecules
Mode of Action
As a hydrazine derivative, it may participate in reactions involving the hydrazine functional group, such as condensation with aldehydes or ketones to form hydrazones . The iodine atom could potentially undergo substitution reactions, providing a site for the attachment of other functional groups .
Biochemical Pathways
Given its role as a building block in organic synthesis, it’s likely that its effects on biochemical pathways are indirect and depend on the final compounds it’s used to synthesize .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Hydrazinyl-5-iodoPyridine are not well-studied. As a small, polar molecule, it may have good solubility in water and could potentially be well-absorbed. These properties can be significantly altered depending on the final compound it’s used to synthesize .
Result of Action
As a building block in organic synthesis, its effects are likely to be determined by the final compounds it’s used to synthesize .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity. Additionally, temperature and solvent can also play a significant role in its stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various chemical reactions, including the synthesis of hydrazones
Cellular Effects
Given its chemical structure, it may potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
(5-iodopyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWGDAERUEGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625449 | |
Record name | 2-Hydrazinyl-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77992-46-2 | |
Record name | 2-Hydrazinyl-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.